molecular formula C16H23Br2NO4 B12819445 BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE CAS No. 40616-88-4

BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE

Cat. No.: B12819445
CAS No.: 40616-88-4
M. Wt: 453.2 g/mol
InChI Key: HQKQVLYWKYPHSI-UHFFFAOYSA-N
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Description

BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE is a complex organic compound that belongs to the class of benzylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE typically involves multiple steps, starting with the bromination of benzylamine The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Scientific Research Applications

BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYLAMINE, o-BROMO-N-(4-BROMOPENTYL)-N-ETHYL-, OXALATE involves its interaction with specific molecular targets. The bromine atoms and the oxalate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog without the bromine and oxalate groups.

    o-Bromo-N-ethylbenzylamine: Lacks the additional bromopentyl group.

    N-(4-Bromopentyl)-N-ethylbenzylamine: Similar structure but without the oxalate group.

Properties

CAS No.

40616-88-4

Molecular Formula

C16H23Br2NO4

Molecular Weight

453.2 g/mol

IUPAC Name

4-bromopentyl-[(2-bromophenyl)methyl]-ethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C14H21Br2N.C2H2O4/c1-3-17(10-6-7-12(2)15)11-13-8-4-5-9-14(13)16;3-1(4)2(5)6/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

HQKQVLYWKYPHSI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCC(C)Br)CC1=CC=CC=C1Br.C(=O)(C(=O)[O-])O

Origin of Product

United States

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